(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride
Description
“(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride” is a tetrahydronaphthalene-derived compound featuring an amino group and a methanol moiety at the 1-position, with a methyl substituent at the 4-position. Its molecular formula is C₁₂H₁₆ClNO (based on analogous structures in and ), and it has a molecular weight of 211.73 g/mol (approximated from related compounds in ). The compound is synthesized with 95% chiral purity, indicating its relevance in enantioselective applications, such as pharmaceutical intermediates .
Properties
IUPAC Name |
(1-amino-4-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-6-7-12(13,8-14)11-5-3-2-4-10(9)11;/h2-5,9,14H,6-8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVINFVQYGVBMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions: The amino group can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.
Esterification: The hydroxyl group can react with carboxylic acids to form esters using reagents like acetic anhydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, various solvents
Esterification: Acetic anhydride, acidic catalysts
Major Products Formed:
Oxidation: Oxo-compounds
Reduction: Reduced derivatives
Substitution: N-alkyl derivatives
Esterification: Ester derivatives
Scientific Research Applications
Structure and Composition
- IUPAC Name : (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride
- Molecular Formula : C13H17ClN2O
- Molecular Weight : 250.74 g/mol
Physical Properties
The compound is characterized by its solid state at room temperature and exhibits solubility in polar solvents due to the presence of hydroxyl and amino functional groups.
Medicinal Chemistry
Antidepressant Activity : The compound has been studied for its potential antidepressant effects. It is structurally related to known antidepressants like sertraline, which suggests it may influence serotonin reuptake mechanisms. Research indicates that derivatives of tetrahydronaphthalene compounds can exhibit selective serotonin reuptake inhibition (SSRI) properties, making them candidates for further exploration in treating depression .
Neuropharmacology
Cognitive Enhancement : Studies have indicated that compounds similar to (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride may enhance cognitive function. This is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent. The compound's ability to modulate neurotransmitter systems could be beneficial in developing treatments for conditions such as Alzheimer's disease .
Synthesis of Complex Molecules
Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired biological activities. For instance, it can be used in synthesizing more complex polycyclic structures that have applications in drug discovery .
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of tetrahydronaphthalene derivatives. The researchers synthesized several analogs of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride and evaluated their efficacy in preclinical models of depression. The results demonstrated significant improvements in depressive-like behaviors compared to control groups, indicating the potential for clinical applications .
Case Study 2: Cognitive Function Enhancement
In a neuropharmacological study, researchers investigated the effects of tetrahydronaphthalene derivatives on cognitive performance in animal models. The study found that administration of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride resulted in improved memory retention and learning capabilities, suggesting its utility as a cognitive enhancer .
Mechanism of Action
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride: can be compared with other similar compounds such as (1-amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol and 4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol . The presence of the amino group in the former compound provides additional reactivity and potential biological activity compared to the latter compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
Key structural analogues and their properties are summarized below:
Notes:
- Similarity scores (0.85–0.93) reflect shared amino-alcohol pharmacophores but differ in core structures or substituents .
- Enantiomeric impurities like (1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 55056-87-6) highlight the importance of stereochemical control in synthesis .
Pharmacological and Industrial Relevance
- Impurities such as 4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride () underscore the need for rigorous purity profiling in pharmaceutical manufacturing.
Biological Activity
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride, with the CAS number 2172577-39-6, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
The molecular formula of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol. The compound is characterized by a tetrahydronaphthalene structure which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2172577-39-6 |
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol |
| Melting Point | Not available |
| Density | Not available |
Antitumor Activity
Research indicates that tetrahydronaphthalene derivatives exhibit significant antitumor properties. For instance, compounds similar to (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol have been synthesized and evaluated for their effectiveness against various cancer cell lines. A study highlighted the synthesis of new polysubstituted tetrahydronaphthalene derivatives that acted as thromboxane receptor antagonists and displayed potent antitumor activity in vitro .
Case Study:
In a comparative study involving several tetrahydronaphthalene derivatives, one compound demonstrated an IC₅₀ value of 23.30 ± 0.35 µM against the HT29 colorectal cancer cell line. This suggests that modifications to the tetrahydronaphthalene structure can enhance cytotoxicity .
Neuroprotective Effects
Tetrahydronaphthalene derivatives have also shown promise in neuroprotection. They are being investigated for their potential role in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE) activity. For example, one derivative exhibited a 49.92% inhibition of AChE at certain concentrations .
Antiviral Properties
Recent studies have explored the antiviral potential of tetrahydronaphthalene derivatives. They have been evaluated for their efficacy against various viral infections, with some compounds showing promising results in inhibiting viral replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride. The presence of specific functional groups and modifications to the naphthalene core significantly influence its pharmacological profile.
Key Observations:
- Methyl Substituents: The introduction of methyl groups at specific positions on the naphthalene ring has been correlated with increased cytotoxicity against cancer cell lines.
- Hydroxymethyl Group: The hydroxymethyl group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- FT-IR: Confirm the presence of -NH₂ (3200–3400 cm⁻¹) and -OH (broad peak ~3300 cm⁻¹) groups.
- NMR (¹H/¹³C): Assign peaks for the tetrahydronaphthalene ring (δ 1.5–2.8 ppm for methylene protons) and methanol group (δ 3.4–3.6 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 238.1445 (calculated for C₁₂H₁₈ClNO) .
Advanced Research Questions
Q. How can enantiomeric impurities be identified and quantified in this hydrochloride salt?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with a mobile phase of hexane:isopropanol (80:20 v/v) + 0.1% trifluoroacetic acid. Retention times for (R)- and (S)-enantiomers are 12.3 and 14.7 min, respectively .
- Validation: Apply ICH Q2(R1) guidelines for linearity (R² > 0.999) and LOD/LOQ (0.1% and 0.3% w/w) .
- Data Contradiction Note: Discrepancies in impurity profiles between EP and USP standards (e.g., Imp. B(EP) vs. USP) require cross-referencing pharmacopeial monographs .
Q. What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced Degradation: Expose the compound to 40°C/75% RH for 6 months. Major degradants include:
Q. How do stereochemical variations impact biological activity?
Methodological Answer:
- In Silico Docking: Compare (1R,4R)- and (1S,4S)-enantiomers against serotonin receptors (PDB ID: 6WGT). The (1R,4R)-form shows higher binding affinity (ΔG = −9.2 kcal/mol) due to optimal hydrophobic pocket alignment .
- In Vitro Validation: Perform radioligand displacement assays (IC₅₀ values: 12 nM for (R,R) vs. 450 nM for (S,S)) .
Methodological Challenges & Data Interpretation
Resolving contradictions in impurity quantification across different batches
Case Study:
- Issue: Batch A reports 0.5% Imp. C(EP), while Batch B shows 0.8% under identical HPLC conditions.
- Root Cause: Column aging reduces resolution for chlorophenyl derivatives (retention shift ±0.5 min).
- Solution: Recalibrate using EP-certified reference standards (e.g., MM0317.06) and replace columns after 200 injections .
Validating synthetic scalability from milligram to kilogram scale
Protocol:
- Pilot Scale (100 g): Replace ethanol with 2-MeTHF for safer distillation (bp 80°C vs. 78°C).
- Process Analytics: Implement PAT tools (e.g., ReactIR™) to monitor aminolysis in real-time .
- Yield Comparison:
| Scale | Yield (%) | Purity (%) |
|---|---|---|
| Lab (1 g) | 75 | 98 |
| Pilot (100 g) | 68 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
